3-[(2-Ethylbutanoyl)amino]benzoic acid
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Overview
Description
3-[(2-Ethylbutanoyl)amino]benzoic acid is a chemical compound that belongs to the class of benzoic acids and amides It is characterized by the presence of a benzoic acid moiety linked to an amide group, which is further substituted with a 2-ethylbutanoyl group
Mechanism of Action
Target of Action
It is structurally similar to aminobenzoic acid and benzoic acid , which are known to interact with various proteins and enzymes in the body.
Mode of Action
Based on its structural similarity to aminobenzoic acid and benzoic acid, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Aminobenzoic acid, a structurally similar compound, is known to be involved in the synthesis of folic acid, a crucial vitamin for dna synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylbutanoyl)amino]benzoic acid typically involves the acylation of an appropriate amine with 2-ethylbutanoyl chloride, followed by the coupling of the resulting amide with a benzoic acid derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(2-Ethylbutanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-3-[(2-ethylbutanoyl)amino]benzoic acid
- 3-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid
Uniqueness
3-[(2-Ethylbutanoyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the 2-ethylbutanoyl group. This structural feature distinguishes it from other benzoic acid derivatives and may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROVTCQGMDLCEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406486 |
Source
|
Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-97-6 |
Source
|
Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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